2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethyl groups at the 4 and 6 positions of the benzofuran ring can be achieved through electrophilic aromatic substitution reactions.
Acetamide Formation: The acetamide group can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the N-(4-methylphenyl) group.
N-(4-methylphenyl)acetamide: Lacks the benzofuran core.
2-(4,6-dimethylbenzofuran-3-yl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.
Uniqueness
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is unique due to the presence of both the benzofuran core and the N-(4-methylphenyl)acetamide moiety. This combination may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19NO2/c1-12-4-6-16(7-5-12)20-18(21)10-15-11-22-17-9-13(2)8-14(3)19(15)17/h4-9,11H,10H2,1-3H3,(H,20,21) |
InChI Key |
RBLBZFBRSGKKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C |
Origin of Product |
United States |
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